2-(2-Chlorophenyl)propanal is an organic compound characterized by the presence of a chlorinated phenyl group attached to a propanal backbone. Its molecular formula is C10H11ClO, and it has a molecular weight of approximately 182.65 g/mol. This compound features an aldehyde functional group, which contributes to its reactivity and potential applications in various
Common reagents and conditions used in these reactions include:
The biological activity of 2-(2-Chlorophenyl)propanal has been explored in various studies. It may exhibit antimicrobial properties by inhibiting certain enzymes involved in microbial cell wall synthesis. The specific molecular targets and pathways are still under investigation, but preliminary data suggest potential applications in pharmaceutical sciences, particularly in developing new antimicrobial agents.
The synthesis of 2-(2-Chlorophenyl)propanal can be achieved through several methods:
2-(2-Chlorophenyl)propanal has potential applications in various fields:
Interaction studies indicate that 2-(2-Chlorophenyl)propanal can engage with nucleophiles, leading to significant biochemical interactions. These interactions may contribute to its biological effects, although further detailed studies are necessary to elucidate these mechanisms fully. The compound's ability to participate in nucleophilic aromatic substitution reactions makes it a versatile candidate for further research in medicinal chemistry .
Several compounds share structural similarities with 2-(2-Chlorophenyl)propanal. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-(2-Chlorophenyl)pyrrolidine | C10H12ClN | Contains a pyrrolidine ring; different reactivity. |
| 2-(2-Chlorophenyl)propanoic acid | C9H9ClO2 | Carboxylic acid derivative; higher polarity. |
| 2-(4-Chlorophenyl)propanal | C10H11ClO | Different chlorination pattern; similar reactivity. |
| 3-(2-Chlorophenyl)propanal | C10H11ClO | Different positioning of the chlorophenyl group; unique properties. |
These compounds highlight the uniqueness of 2-(2-Chlorophenyl)propanal due to its specific structural arrangement and functional groups that influence its chemical behavior and potential applications .